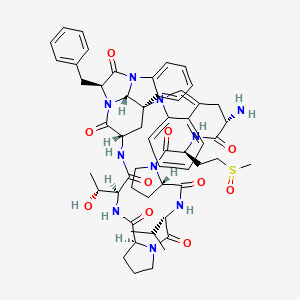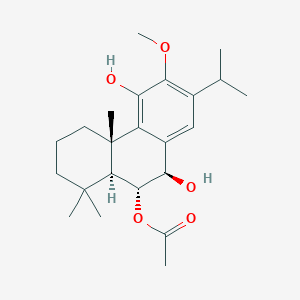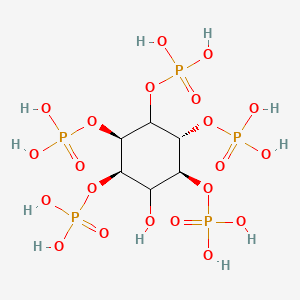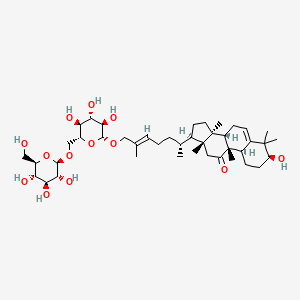
Alliarinoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alliarinoside is a natural product found in Alliaria petiolata with data available.
Scientific Research Applications
Feeding Deterrent Properties
Alliarinoside has been identified as a feeding inhibitor against early instar larvae of Pieris napi oleracea. Isolated from the foliage of Alliaria petiolata, this compound (2Z)-4-(beta-D-glucopyranosyloxy)-2-butenenitrile exhibits significant feeding inhibition properties. This discovery contributes to understanding plant-insect interactions and the natural defense mechanisms of plants (Haribal et al., 2001).
Allelochemical Synthesis
The chemical synthesis of this compound, an allelochemical in garlic mustard (Alliaria petiolata), has been achieved using a straightforward strategy. This advancement in synthetic methods can support further research into the biological activity and potential applications of this compound (Olsen et al., 2014).
Insights into Glucosinolate Metabolism
Research on Alliaria petiolata, which contains this compound and the glucosinolate sinigrin, provides insight into diversified glucosinolate metabolism. This study enhances understanding of the biosynthesis and defensive roles of hydroxynitrile glucosides and glucosinolates in plants, highlighting this compound's part in these processes (Frisch et al., 2015).
Evolutionary Perspectives
This compound's biosynthesis pathway in Alliaria petiolata suggests a possible evolutionary link to the glucosinolate pathway. This research provides a unique perspective on the molecular evolution of plant defense mechanisms, contributing to the broader understanding of plant biochemistry and evolution (Frisch & Møller, 2012).
Insect-Plant Interaction Studies
Investigations into the interaction between specialized plant metabolites, such as this compound in Alliaria petiolata, and herbivorous insects like Pieris rapae, shed light on the ecological and evolutionary dynamics of plant-insect relationships. Understanding these interactions can inform conservation strategies and pest management approaches (Frisch et al., 2014).
properties
Molecular Formula |
C10H15NO6 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(Z)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C10H15NO6/c11-3-1-2-4-16-10-9(15)8(14)7(13)6(5-12)17-10/h1-2,6-10,12-15H,4-5H2/b2-1-/t6-,7-,8+,9-,10-/m1/s1 |
InChI Key |
JCBRWHGFOXGWGX-ULFQOSQLSA-N |
Isomeric SMILES |
C(/C=C\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(C=CC#N)OC1C(C(C(C(O1)CO)O)O)O |
synonyms |
(2Z)-4-(beta-D-glucopyranosyloxy)-2-butenenitrile alliarinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-1-[2-((5S,7S)-3-hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carbonitrile](/img/structure/B1249944.png)


![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)





![[(2R,3S,4S,5R,6S)-6-[5-[5-[(2S,3R,4S,5S,6R)-6-[[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate;chloride](/img/structure/B1249958.png)